Pyridinium, 1-hexadecyl-3-methyl-, bromide
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Overview
Description
Pyridinium, 1-hexadecyl-3-methyl-, bromide is a quaternary ammonium compound with the molecular formula C22H40BrN. It is a type of pyridinium salt, which is known for its surfactant properties. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-hexadecyl-3-methyl-, bromide typically involves the quaternization of pyridine. One common method is the reaction of 1-hexadecyl bromide with 3-methylpyridine under reflux conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-hexadecyl-3-methyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The pyridinium ring can undergo redox reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Solvents: Organic solvents such as acetonitrile, ethanol, and dichloromethane are frequently used.
Major Products
The major products of these reactions depend on the nucleophile used. For example, reacting with sodium hydroxide would yield the corresponding pyridinium hydroxide.
Scientific Research Applications
Pyridinium, 1-hexadecyl-3-methyl-, bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It serves as a surfactant in the preparation of biological samples for electron microscopy.
Industry: It is used in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism of action of Pyridinium, 1-hexadecyl-3-methyl-, bromide is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, from drug delivery to industrial cleaning.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-tetradecylpyridinium bromide
- 1-Methyl-3-hexadecylimidazolium bromide
- N,N-Dimethyl-N-ethylbenzyl ammonium bromide
Uniqueness
Pyridinium, 1-hexadecyl-3-methyl-, bromide is unique due to its specific alkyl chain length and the presence of a methyl group on the pyridinium ring. This gives it distinct surfactant properties compared to other similar compounds, making it particularly effective in certain applications such as phase transfer catalysis and micelle formation.
Properties
CAS No. |
2315-39-1 |
---|---|
Molecular Formula |
C22H40BrN |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-hexadecyl-3-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C22H40N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-20-17-18-22(2)21-23;/h17-18,20-21H,3-16,19H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HKOMMZBXDSXZHH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C.[Br-] |
Origin of Product |
United States |
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